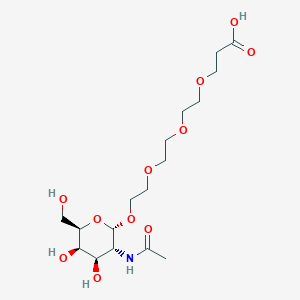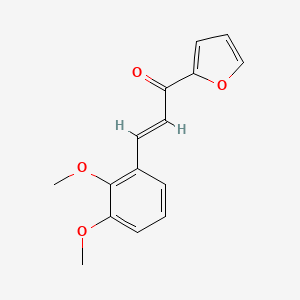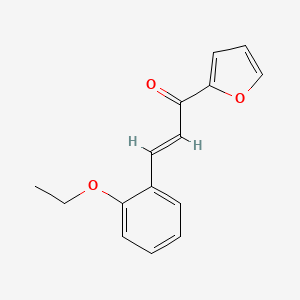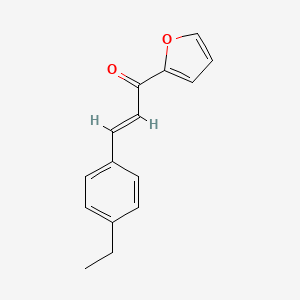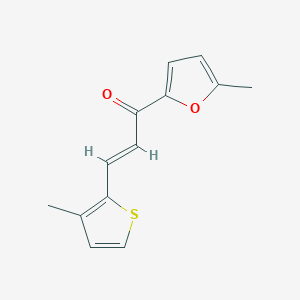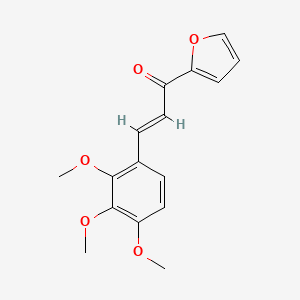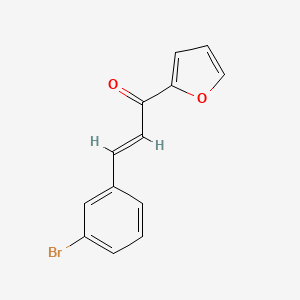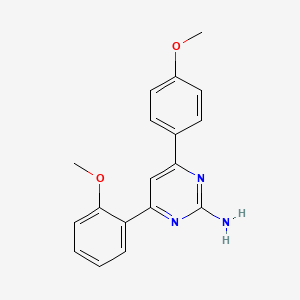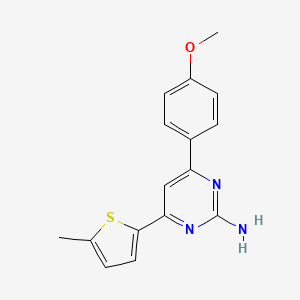
4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine is a complex organic compound characterized by its unique molecular structure. This compound features a pyrimidin-2-amine core substituted with a 4-methoxyphenyl group and a 5-methylthiophen-2-yl group. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine typically involves multiple steps, starting with the preparation of the core pyrimidin-2-amine structure. One common synthetic route includes the following steps:
Formation of Pyrimidin-2-amine: : The pyrimidin-2-amine core can be synthesized through a condensation reaction between guanidine and an appropriate β-diketone.
Introduction of 4-Methoxyphenyl Group: : The 4-methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where the pyrimidin-2-amine core reacts with 4-methoxybenzyl chloride.
Introduction of 5-Methylthiophen-2-yl Group: : The 5-methylthiophen-2-yl group can be introduced through a similar nucleophilic substitution reaction, using 5-methylthiophene-2-carbonyl chloride.
Industrial production methods focus on optimizing these reactions to achieve high yields and purity. This often involves the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution Reactions:
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as ammonia or amines. The major products formed from these reactions include various substituted pyrimidines and their derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: : It serves as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: : It can be used as a probe in biological studies to understand molecular interactions and pathways.
Medicine: : The compound has potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: : It can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to downstream biological effects.
Comparison with Similar Compounds
When compared to similar compounds, 4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine stands out due to its unique structural features. Similar compounds include:
4-(4-Methoxyphenyl)pyrimidin-2-amine: : Lacks the 5-methylthiophen-2-yl group.
6-(5-Methylthiophen-2-yl)pyrimidin-2-amine: : Lacks the 4-methoxyphenyl group.
4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine: : Similar but without the methyl group on the thiophene ring.
These differences highlight the uniqueness of this compound and its potential for diverse applications.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-10-3-8-15(21-10)14-9-13(18-16(17)19-14)11-4-6-12(20-2)7-5-11/h3-9H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXGWUKJUWCSLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC(=NC(=C2)C3=CC=C(C=C3)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
